Methyl 2-chloro-4-(methylsulfonamido)benzoate
CAS No.: 158580-55-3
Cat. No.: VC3382555
Molecular Formula: C9H10ClNO4S
Molecular Weight: 263.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158580-55-3 |
---|---|
Molecular Formula | C9H10ClNO4S |
Molecular Weight | 263.7 g/mol |
IUPAC Name | methyl 2-chloro-4-(methanesulfonamido)benzoate |
Standard InChI | InChI=1S/C9H10ClNO4S/c1-15-9(12)7-4-3-6(5-8(7)10)11-16(2,13)14/h3-5,11H,1-2H3 |
Standard InChI Key | QNYNNMWDNBVMLO-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)Cl |
Canonical SMILES | COC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)Cl |
Introduction
Chemical Identity
Chemical Representation
Synthetic Applications
Methyl 2-chloro-4-(methylsulfonamido)benzoate is primarily used as an intermediate in organic synthesis. Its functional groups (chlorine, sulfonamide, and ester) make it versatile for further derivatization in pharmaceutical or agrochemical development.
Structural Analogues
Compounds with similar benzenesulfonamide cores have been widely studied for:
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Anticancer activity: Selective cytotoxicity in HeLa and HCT-116 cell lines has been observed in related derivatives .
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Antimicrobial activity: Effective against various bacterial strains, often outperforming standard antibiotics like penicillin G .
Limitations
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Limited direct studies on the biological activity of Methyl 2-chloro-4-(methylsulfonamido)benzoate.
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Lack of comprehensive toxicity and pharmacokinetic data.
Future Research
To fully understand its potential, future studies should focus on:
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Evaluating its antimicrobial and anticancer properties.
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Exploring its metabolic stability and bioavailability.
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Investigating its role as a precursor in synthesizing biologically active compounds.
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